2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a versatile compound with a unique structure that allows for various applications in scientific research.
Preparation Methods
The synthesis of 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves several steps. The synthetic route typically includes the reaction of 2-fluorobenzenesulfonyl chloride with a tetrahydro-2H-pyran derivative containing a thiophene group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including as a ligand for various receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide include:
- 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 2-fluoro-4-hydroxybenzonitrile These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential uses .
Properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQDZGWOKSBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.